4-[4-[4-(3,5-dimethylpyrazol-1-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[4-(3,5-dimethylpyrazol-1-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a complex organic compound characterized by the presence of multiple oxadiazole and pyrazole rings. These heterocyclic structures are known for their diverse biological and chemical properties, making the compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[4-(3,5-dimethylpyrazol-1-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common approach involves the alkylation of pyrazoles with bromomethyl compounds using t-BuOK/THF as the base and solvent . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-[4-(3,5-dimethylpyrazol-1-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Halogenated derivatives, amines, thiols; reactions may require catalysts and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
4-[4-[4-(3,5-dimethylpyrazol-1-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-[4-(3,5-dimethylpyrazol-1-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine involves its interaction with molecular targets such as protein kinases. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting cellular processes like proliferation, differentiation, and apoptosis . The pathways involved include the inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase (GSK), among others .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features but lacking the oxadiazole rings.
1-Boc-pyrazole-4-boronic acid pinacol ester: Another pyrazole derivative used in organic synthesis and medicinal chemistry.
3,6-Bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine: A compound with similar pyrazole groups but different overall structure and properties.
Uniqueness
4-[4-[4-(3,5-dimethylpyrazol-1-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is unique due to its multiple oxadiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H9N9O3 |
---|---|
Molecular Weight |
315.25 g/mol |
IUPAC Name |
4-[4-[4-(3,5-dimethylpyrazol-1-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C11H9N9O3/c1-4-3-5(2)20(13-4)11-9(17-23-19-11)7-6(14-21-15-7)8-10(12)18-22-16-8/h3H,1-2H3,(H2,12,18) |
InChI Key |
OLMFCYOGAPQKLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NON=C2C3=NON=C3C4=NON=C4N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.